molecular formula C16H16N4S B6436718 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine CAS No. 2549034-84-4

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine

Cat. No.: B6436718
CAS No.: 2549034-84-4
M. Wt: 296.4 g/mol
InChI Key: DKVWAXPTOAKAPW-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked to an azetidine (four-membered nitrogen-containing ring) substituted with a pyridinyl group.

Properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-19(16-18-13-6-2-3-7-14(13)21-16)12-10-20(11-12)15-8-4-5-9-17-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVWAXPTOAKAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another method involves the use of Cu-catalyzed dehydrogenative reactions between aldehydes and aminopyridines in the presence of iodine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Features

The table below summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity Reference
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine (Target) Not provided Not provided Azetidine ring, pyridinyl, N-methyl group Unknown -
4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-4-methylazetidin-2-one C20H15N3O2S 361.42 g/mol Azetidinone ring, benzofuran, methyl group Moderate antimicrobial activity [1]
6-Ethyl-N-(2-pyridinylmethyl)-1,3-benzothiazol-2-amine C15H15N3S 269.37 g/mol Ethyl substituent, pyridinylmethyl linkage Not reported [2]
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine C13H12N4S 264.33 g/mol Pyrimidine ring, planar alignment (dihedral angle: 1.9°) Hydrogen-bonded dimer formation [3]
4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine C13H10ClN3S 283.76 g/mol Chloro substituent, pyridinylmethyl linkage Not reported [6]
N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine C9H9N3S 191.25 g/mol Thiazole core (smaller ring vs. benzothiazole) Not reported [7]

Key Comparative Analysis

Azetidine vs. Pyrimidine/Pyridinylmethyl Substituents
  • The planar pyrimidine in N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine facilitates hydrogen-bonded dimerization, which may stabilize crystal structures but reduce membrane permeability .
Substituent Effects on Bioactivity
  • Antimicrobial activity in azetidinone derivatives (e.g., compound 3b, 3c, 3d from ) correlates with substituents on the azetidinone ring . The target’s N-methyl group may similarly modulate lipophilicity and metabolic stability.
  • Chloro () and ethyl () substituents on benzothiazole alter electronic properties and steric bulk, though their biological impacts remain uncharacterized.
Core Heterocycle Variations
  • Replacing benzothiazole with thiazole () reduces aromatic surface area, likely diminishing π-π stacking interactions critical for target binding. Benzothiazole’s extended conjugation enhances stability and binding affinity in many pharmacophores .

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